molecular formula C7H8N2O B6589669 3-amino-4-methylpyridine-2-carbaldehyde CAS No. 1289114-62-0

3-amino-4-methylpyridine-2-carbaldehyde

Cat. No. B6589669
CAS RN: 1289114-62-0
M. Wt: 136.2
InChI Key:
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Description

3-amino-4-methylpyridine-2-carbaldehyde is a white to brown crystal or powder . It is a derivative of pyridine, a valuable nitrogen-based heterocyclic compound . It is used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .


Synthesis Analysis

3-amino-4-methylpyridine could be synthesized through the reaction of 4-methylpyridine and N2O5 . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (3) and 2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (4) starting from 2-fluoro-4-methylpyridine is reported .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C6H6N2O . The SMILES string representation is Nc1cnccc1C=O .


Chemical Reactions Analysis

In drug synthesis, this compound undergoes crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation . It could synthesize 2-chlorin-3-amido-4-methyl pyridine through chlorination, the key intermediate of synthesizing anti-AIDS pharmaceutical nevirapine .


Physical And Chemical Properties Analysis

This compound is a white to brown crystal or powder . The amino group confers basic properties to the molecule, making it capable of participating in acid-base reactions . The chlorine atom and the methyl group influence the molecule’s reactivity and physical properties, such as solubility and boiling point .

Scientific Research Applications

3-amino-4-methylpyridine-2-carbaldehyde has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pyridine derivatives and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals and drugs, as well as in the synthesis of various natural products. Additionally, this compound has been used in the synthesis of various catalysts and enzymes, as well as in the synthesis of various polymers and materials.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-4-methylpyridine-2-carbaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.

Advantages and Limitations for Lab Experiments

3-amino-4-methylpyridine-2-carbaldehyde has several advantages for laboratory experiments. For example, it is a relatively inexpensive reagent and is available in a variety of forms, such as solid, liquid, and gas. Additionally, this compound is relatively stable, making it suitable for a variety of reactions. However, this compound also has some limitations for laboratory experiments. For example, it can be difficult to control the reaction conditions, as the compound can react with a variety of other compounds. Additionally, the compound can be toxic, so it is important to take safety precautions when working with it.

Future Directions

There are a number of potential future directions for 3-amino-4-methylpyridine-2-carbaldehyde research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to explore the potential applications of this compound in the synthesis of various pharmaceuticals and drugs. Additionally, research could be conducted to explore the potential applications of this compound in the synthesis of various catalysts and enzymes, as well as in the synthesis of various polymers and materials. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of various natural products.

Synthesis Methods

3-amino-4-methylpyridine-2-carbaldehyde can be synthesized from the reaction of 3-aminopyridin-2-one and 4-methylpyridine. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of 80°C. The reaction yields this compound in high yields, typically greater than 90%.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-amino-4-methylpyridine-2-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methylpyridine-2-carboxylic acid", "thionyl chloride", "ammonia", "sodium borohydride", "acetic acid", "sodium hydroxide", "formaldehyde" ], "Reaction": [ "4-methylpyridine-2-carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride.", "The resulting acid chloride is then reacted with ammonia to form 4-amino-3-methylpyridine-2-carboxamide.", "Reduction of the carboxamide with sodium borohydride in acetic acid yields 4-amino-3-methylpyridine-2-carboxylic acid.", "The carboxylic acid is then decarboxylated using sodium hydroxide to form 3-amino-4-methylpyridine.", "Finally, the aldehyde group is introduced by reacting 3-amino-4-methylpyridine with formaldehyde in the presence of sodium hydroxide to yield 3-amino-4-methylpyridine-2-carbaldehyde." ] }

CAS RN

1289114-62-0

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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